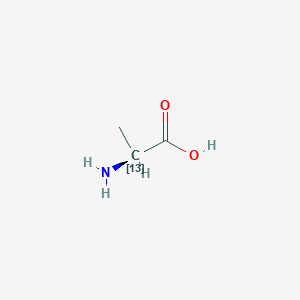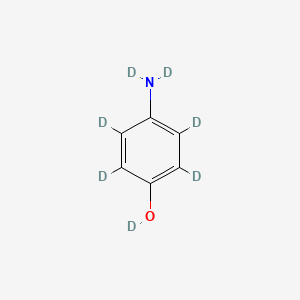
3-Bromo-5-propoxyphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-propoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BBrO3 and a molecular weight of 258.90 g/mol . This compound is characterized by the presence of a bromine atom, a propoxy group, and a boronic acid moiety attached to a phenyl ring. It is commonly used as a building block in organic synthesis, particularly in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-propoxyphenylboronic acid typically involves the following steps:
Bromination: The starting material, 3-propoxyphenol, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 3-position of the phenyl ring.
Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-propoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with a halide (often a bromide or chloride) in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidative Cross-Coupling: This reaction involves the coupling of the boronic acid with another aryl or alkyl group in the presence of an oxidizing agent and a transition metal catalyst.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Used in oxidative cross-coupling reactions.
Solvents: Organic solvents such as toluene, THF, and DMF are often used in these reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Aryl-Alkyl Compounds: Formed through oxidative cross-coupling reactions.
Aplicaciones Científicas De Investigación
3-Bromo-5-propoxyphenylboronic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Material Science: Used in the development of advanced materials with specific properties.
Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying various substances.
Mecanismo De Acción
The primary function of 3-Bromo-5-propoxyphenylboronic acid is as a reactant in organic synthesis. It does not have a specific mechanism of action in biological systems. its role in Suzuki-Miyaura coupling reactions involves the formation of a new carbon-carbon bond through the transmetalation of the boronic acid moiety to a palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-5-butoxyphenylboronic acid
- 3-Bromo-5-fluoro-2-propoxyphenylboronic acid
Uniqueness
3-Bromo-5-propoxyphenylboronic acid is unique due to the presence of the propoxy group, which can influence its reactivity and the properties of the final products formed in synthetic reactions. This makes it a valuable building block in the synthesis of complex organic molecules with specific properties.
Propiedades
IUPAC Name |
(3-bromo-5-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFYAFQVSGUNME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584724 |
Source


|
| Record name | (3-Bromo-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-27-1 |
Source


|
| Record name | (3-Bromo-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














